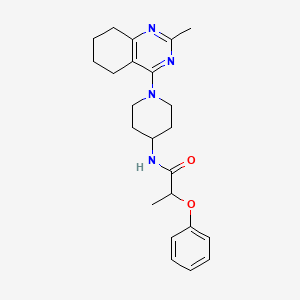![molecular formula C11H16N4O2 B2466180 N-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide CAS No. 2361656-46-2](/img/structure/B2466180.png)
N-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide, commonly known as OPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OPAA is a pyrazole-based compound that has been synthesized using various methods, and has shown promising results in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
OPAA has been studied for its potential applications in various scientific research fields. One of the most promising applications of OPAA is in the field of cancer research. Studies have shown that OPAA has anticancer properties and can induce apoptosis in cancer cells. OPAA has also been studied for its potential applications in the treatment of inflammation, diabetes, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of OPAA is not fully understood, but studies have shown that it can inhibit the activity of various enzymes and proteins that are involved in the regulation of cell growth and proliferation. OPAA has been shown to inhibit the activity of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are enzymes that play a crucial role in the regulation of gene expression.
Biochemische Und Physiologische Effekte
OPAA has been shown to have various biochemical and physiological effects. Studies have shown that OPAA can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. OPAA has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using OPAA in lab experiments is its potential applications in cancer research. OPAA has been shown to have anticancer properties and can induce apoptosis in cancer cells. Another advantage of using OPAA is its potential applications in the treatment of inflammation, diabetes, and neurodegenerative diseases. However, one of the limitations of using OPAA in lab experiments is its toxicity. Studies have shown that OPAA can be toxic to normal cells at high concentrations, and further studies are needed to determine the optimal concentration for use in lab experiments.
Zukünftige Richtungen
There are many future directions for the study of OPAA. One of the main future directions is to further investigate its potential applications in cancer research. Studies are needed to determine the optimal concentration and treatment duration for OPAA in cancer cells. Another future direction is to investigate its potential applications in the treatment of inflammation, diabetes, and neurodegenerative diseases. Further studies are also needed to determine the toxicity of OPAA in normal cells, and to investigate its potential side effects in vivo.
Conclusion:
In conclusion, OPAA is a pyrazole-based compound that has shown promising results in various biochemical and physiological studies. OPAA has potential applications in cancer research, inflammation, diabetes, and neurodegenerative diseases. However, further studies are needed to determine the optimal concentration and treatment duration for OPAA in lab experiments, and to investigate its toxicity and potential side effects in vivo. OPAA is a promising compound that has the potential to contribute to the advancement of scientific research.
Synthesemethoden
The synthesis of OPAA has been reported in various research studies. One of the most commonly used methods involves the reaction of 1-(2-oxo-2-(propan-2-ylamino)ethyl)pyrazole-4-carboxylic acid with prop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography.
Eigenschaften
IUPAC Name |
N-[1-[2-oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-4-10(16)14-9-5-12-15(6-9)7-11(17)13-8(2)3/h4-6,8H,1,7H2,2-3H3,(H,13,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDHIHBQKRPBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

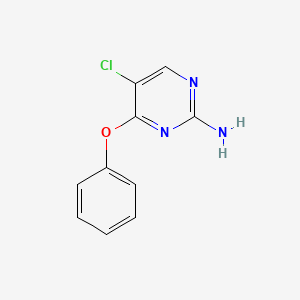
![N-(1-cyanocyclohexyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2466100.png)
![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2466102.png)

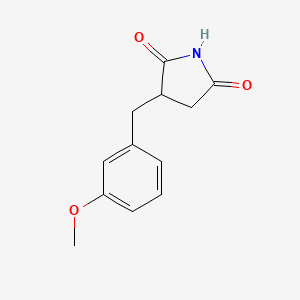
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2466107.png)
![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-(phenylmethoxy)ethyl]-](/img/structure/B2466108.png)

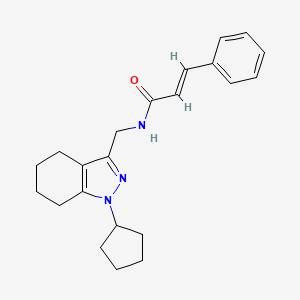
![1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2466112.png)
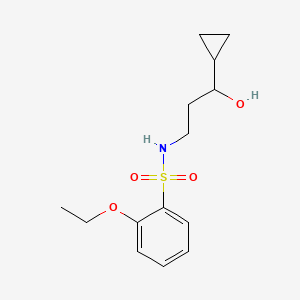
![1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2466116.png)

